molecular formula C12H18O6 B1204926 Lactide-caprolactone coploymer

Lactide-caprolactone coploymer

Cat. No.: B1204926
M. Wt: 258.27 g/mol
InChI Key: ZAJGKKXBKLVSKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lactide-caprolactone coploymer is a biodegradable and bioabsorbable polymer synthesized from the monomers L-lactic acid and ε-caprolactone. This copolymer is known for its excellent mechanical properties, biocompatibility, and biodegradability, making it a valuable material in various biomedical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Lactide-caprolactone coploymer is typically synthesized through ring-opening polymerization (ROP) of cyclic ester monomers. The process involves the use of catalysts such as aluminum complexes, zinc complexes, or other metal-based initiators. The polymerization can be conducted in bulk or in solution, with reaction temperatures ranging from 110°C to 180°C .

Industrial Production Methods: Industrial production of lactide-caprolactone copolymer involves a two-step polymerization process. In the first step, ε-caprolactone is polymerized to form the B block, followed by the polymerization of L-lactic acid to form the A blocks. This results in an ABA-type block copolymer structure. The process is optimized to achieve high yield and desired mechanical properties by varying the molar ratio of the monomers and polymerization time .

Chemical Reactions Analysis

Types of Reactions: Lactide-caprolactone coploymer undergoes various chemical reactions, including hydrolysis, transesterification, and degradation. These reactions are influenced by factors such as pH, temperature, and the presence of enzymes .

Common Reagents and Conditions:

Major Products Formed: The primary products formed from the degradation of lactide-caprolactone copolymer are lactic acid and 6-hydroxyhexanoic acid, which are further metabolized in biological systems .

Mechanism of Action

Lactide-caprolactone coploymer is often compared with other biodegradable polymers such as poly(lactic acid) and poly(ε-caprolactone). While poly(lactic acid) is known for its high strength and rigidity, it is relatively brittle. Poly(ε-caprolactone), on the other hand, is more flexible but has lower mechanical strength. This compound combines the advantages of both, offering a balance of strength, flexibility, and biodegradability .

Comparison with Similar Compounds

Properties

Molecular Formula

C12H18O6

Molecular Weight

258.27 g/mol

IUPAC Name

3,6-dimethyl-1,4-dioxane-2,5-dione;oxepan-2-one

InChI

InChI=1S/C6H8O4.C6H10O2/c1-3-5(7)10-4(2)6(8)9-3;7-6-4-2-1-3-5-8-6/h3-4H,1-2H3;1-5H2

InChI Key

ZAJGKKXBKLVSKW-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)OC(C(=O)O1)C.C1CCC(=O)OCC1

Synonyms

(DL-lactide-epsilon-caprolactone) copolymer
lactide-caprolactone copolymer
lactide-caprolactone copolymer, (3S-cis)-isomer
lactide-caprolactone copolymer, (3S-cis)-isomer block copolymer
lactide-caprolactone copolymer, block copolymer
Neurolac
P(LLA-co-CL)
PLLACL copolymer
poly(L-lactide-co-caprolactone)
poly(L-lactide-epsilon-caprolactone)
poly(LA-co-CL)
poly(lactide-co-epsilon-caprolactone)
poly(lactide-epsilon-caprolactone)
vivoso

Origin of Product

United States

Synthesis routes and methods

Procedure details

Next, 72.3 grams (0.50 moles) of DL-lactide (Purac) was weighed and placed into the round-bottom flask. Then 57.1 grams (0.50 moles) of ε-caprolactone (Fluka) was weighed and placed in the flask. To this mixture was added 5.6 mL (0.025 moles) of dodecanol and 0.1 mL of the Tin catalyst. The round-bottom flask was placed in an oil bath and heated at 160° C. for 18 hours with stirring by a magnetic stirring bar. The flask was cooled to 110° C. and a vacuum was pulled for 12 hours to remove any residual monomer. The flask was then cooled to room temperature, the vacuum released, and the thick viscous liquid polymer transferred to a sealed glass container. A total of 96.7 grams of the viscous liquid polymer was obtained. The molecular weight (MW) of the copolymer as determined by gel permeation chromatography with a multi-angle light-scattering detector (GPC-MALS) was 8250 daltons with a polydispersity (MW/MN) of 1.13.
Quantity
72.3 g
Type
reactant
Reaction Step One
Quantity
57.1 g
Type
reactant
Reaction Step Two
Name
Quantity
0.1 mL
Type
catalyst
Reaction Step Three
Quantity
5.6 mL
Type
catalyst
Reaction Step Three

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